Cas no 859161-71-0 (N-(5-Bromoacetamidylpentyl) acrylamide)

N-(5-Bromoacetamidylpentyl) acrylamide is a bifunctional acrylamide derivative featuring a bromoacetamidyl group and an acrylamide moiety, making it a versatile reagent for bioconjugation and polymer chemistry. The bromoacetamidyl group enables selective thiol-reactive modifications, facilitating covalent attachment to cysteine-containing proteins or peptides under mild conditions. Simultaneously, the acrylamide functionality allows incorporation into polymer backbones via free-radical polymerization, making it useful for synthesizing functionalized hydrogels or biomaterials. Its pentyl linker provides flexibility, enhancing accessibility for reactions. This compound is particularly valuable in applications requiring site-specific protein labeling, crosslinking, or the development of stimuli-responsive materials, offering precise control over molecular architecture.
N-(5-Bromoacetamidylpentyl) acrylamide structure
859161-71-0 structure
Product Name:N-(5-Bromoacetamidylpentyl) acrylamide
CAS No:859161-71-0
MF:C10H17BrN2O2
MW:277.158181905746
MDL:MFCD28977485
CID:662934
PubChem ID:59381466
Update Time:2025-10-29

N-(5-Bromoacetamidylpentyl) acrylamide Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide, N-[5-[(bromoacetyl)amino]pentyl]-
    • N-[5-[(2-bromoacetyl)amino]pentyl]prop-2-enamide
    • N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide
    • N-(4-(2-bromoacetamido)butyl)acrylamide
    • N-(5-(2-bromoacetamido)pentyl)acrylamide
    • KVLNTIPUCYZQHA-UHFFFAOYSA-N
    • N-[5-(2-Bromoacetyl) aminopentyl]acrylamide
    • SCHEMBL347623
    • AKOS032960980
    • CS-0459137
    • DTXSID90731694
    • 859161-71-0
    • D93223
    • AS-67640
    • EX-A9031N
    • n-(5-bromoacetamidylpentyl) acrylamide
    • 2-PROPENAMIDE,N-[5-[(BROMOACETYL)AMINO]PENTYL]-
    • N-(5-Bromoacetamidylpentyl) acrylamide
    • MDL: MFCD28977485
    • Inchi: 1S/C10H17BrN2O2/c1-2-9(14)12-6-4-3-5-7-13-10(15)8-11/h2H,1,3-8H2,(H,12,14)(H,13,15)
    • InChI Key: KVLNTIPUCYZQHA-UHFFFAOYSA-N
    • SMILES: BrCC(NCCCCCNC(C=C)=O)=O

Computed Properties

  • Exact Mass: 276.04734g/mol
  • Monoisotopic Mass: 276.04734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 8
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.2
  • XLogP3: 1.3

N-(5-Bromoacetamidylpentyl) acrylamide Pricemore >>

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Additional information on N-(5-Bromoacetamidylpentyl) acrylamide

Recent Advances in the Application of N-(5-Bromoacetamidylpentyl) acrylamide (CAS 859161-71-0) in Chemical Biology and Pharmaceutical Research

N-(5-Bromoacetamidylpentyl) acrylamide (CAS 859161-71-0) is a specialized chemical reagent that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its reactive bromoacetamide and acrylamide functional groups, serves as a versatile tool for protein modification, polymer synthesis, and drug delivery system development. Recent studies have highlighted its unique properties in facilitating site-specific bioconjugation, enabling researchers to create precisely engineered biomolecules with tailored functionalities.

A 2023 study published in Bioconjugate Chemistry demonstrated the compound's effectiveness in creating stable protein-polymer conjugates. The research team utilized 859161-71-0 to modify lysine residues on therapeutic proteins, resulting in conjugates with improved pharmacokinetic profiles while maintaining biological activity. This approach showed particular promise for extending the half-life of protein therapeutics without compromising their therapeutic efficacy, addressing a longstanding challenge in biopharmaceutical development.

In the field of targeted drug delivery, a recent breakthrough published in Journal of Controlled Release (2024) employed N-(5-Bromoacetamidylpentyl) acrylamide as a key linker molecule in the development of stimuli-responsive nanocarriers. The researchers capitalized on the compound's dual functionality to create pH-sensitive drug delivery systems that demonstrated enhanced tumor accumulation and reduced off-target effects in preclinical models. The study reported a 40% improvement in therapeutic index compared to conventional delivery systems.

Emerging applications in diagnostic probe development have also been reported. A 2024 study in Analytical Chemistry detailed the use of 859161-71-0 for creating fluorescent molecular probes with exceptional specificity for cancer biomarkers. The bromoacetamide moiety enabled precise attachment to thiol-containing biomarkers, while the acrylamide group facilitated subsequent polymerization for signal amplification, achieving detection limits in the sub-picomolar range.

From a synthetic chemistry perspective, recent advances have focused on optimizing the reaction conditions for 859161-71-0. A comprehensive kinetic study published in Organic Process Research & Development (2023) provided detailed guidelines for controlling the competing reactions of the bromoacetamide and acrylamide groups, significantly improving conjugation yields in complex biological systems. These findings have important implications for scaling up production of bioconjugates for clinical applications.

Looking forward, the unique properties of N-(5-Bromoacetamidylpentyl) acrylamide position it as a critical reagent in the development of next-generation biotherapeutics and diagnostic tools. Ongoing research is exploring its potential in creating multi-functional biomaterials and in the development of novel antibody-drug conjugates (ADCs). The compound's versatility and reliability in diverse chemical biology applications suggest it will remain an important tool in pharmaceutical research for years to come.

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